

physical and chemical properties of 3,4-Difluoromandelic acid

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Compound of Interest

Compound Name: 3,4-Difluoromandelic acid

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An In-Depth Technical Guide to **3,4-Difluoromandelic Acid**: Properties, Characterization, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist Abstract

3,4-Difluoromandelic acid (DFMA) is a fluorinated aromatic α -hydroxy carboxylic acid of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability and bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **3,4-Difluoromandelic acid**, detailed protocols for its characterization, and a discussion of its applications as a key building block in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorination in Mandelic Acid Derivatives

Mandelic acid and its derivatives are a well-established class of chiral building blocks in the pharmaceutical industry.^[1] The introduction of fluorine atoms onto the aromatic ring, as in the case of **3,4-Difluoromandelic acid**, is a strategic decision in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. Specifically, the difluoro substitution pattern in DFMA can block sites of

oxidative metabolism and modulate the acidity of the carboxylic acid and the reactivity of the hydroxyl group, making it an attractive scaffold for developing central nervous system agents and enzyme inhibitors.[\[2\]](#)

Physicochemical Properties of 3,4-Difluoromandelic Acid

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The key properties of **3,4-Difluoromandelic acid** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	132741-29-8	[3] [4]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[2] [3]
Molecular Weight	188.13 g/mol	[2] [3]
Appearance	White to off-white crystalline solid (typical)	[5]
Melting Point	92 °C	[2]
Boiling Point	320.72 °C at 760 mmHg	[2]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[5]
Storage	Store at room temperature, sealed and dry	[2]

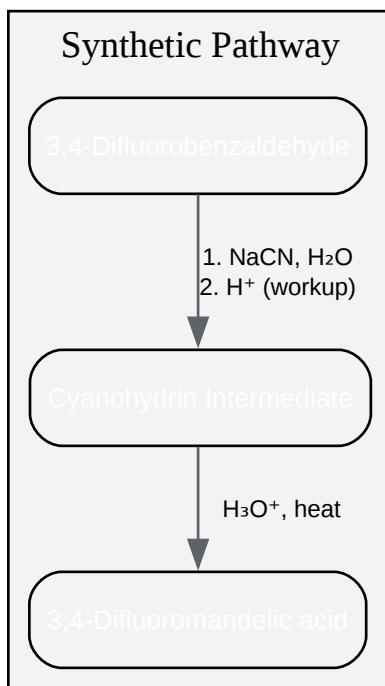
Chemical Structure and Reactivity

3,4-Difluoromandelic acid possesses a chiral center at the α -carbon, bearing a hydroxyl group, a carboxylic acid, a hydrogen atom, and a 3,4-difluorophenyl group. The presence of both a carboxylic acid and a secondary alcohol allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.[\[2\]](#)

The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to unsubstituted mandelic acid. The hydroxyl group can be acylated, alkylated, or oxidized, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. These functional group handles are pivotal for its use in building more complex molecular architectures.[2]

Synthesis of 3,4-Difluoromandelic Acid: A Plausible Synthetic Pathway

While multiple strategies exist for the synthesis of mandelic acid derivatives, a common approach involves the nucleophilic addition to a carbonyl compound.[6] A plausible and efficient synthesis of **3,4-Difluoromandelic acid** can be envisioned starting from 3,4-difluorobenzaldehyde.



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A plausible synthetic route to **3,4-Difluoromandelic acid**.

Experimental Protocol:

Step 1: Synthesis of 3,4-Difluoromandelonitrile (Cyanohydrin Intermediate)

- To a stirred solution of 3,4-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of sodium cyanide in water dropwise.
- After the addition is complete, slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate hydrocyanic acid in situ.
- Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to **3,4-Difluoromandelic Acid**

- Treat the crude 3,4-difluoromandelonitrile with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and heat the mixture to reflux.
- The hydrolysis of the nitrile to the carboxylic acid is typically monitored by the cessation of ammonia evolution or by TLC.
- After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude **3,4-Difluoromandelic acid** can be purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

The structural elucidation of **3,4-Difluoromandelic acid** relies on standard spectroscopic techniques. While specific spectra for this compound are not readily available in the public domain, the expected spectral features can be predicted based on its structure and data from similar mandelic acid derivatives.[\[7\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methine proton will appear as a singlet or a finely split multiplet. The acidic protons will be broad singlets and their chemical shifts will be concentration and solvent-dependent.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the two distinct types of aromatic carbons (those bonded to fluorine and those bonded to hydrogen), the aromatic carbons bonded to other carbons, the methine carbon, and the carbonyl carbon of the carboxylic acid. The carbon signals will be split by fluorine (^1JCF , ^2JCF , etc.).
- ^{19}F NMR: The fluorine NMR spectrum will provide two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm^{-1} corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch is expected around 1700-1750 cm^{-1} . The C-O stretching of the alcohol and carboxylic acid will appear in the 1050-1300 cm^{-1} region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

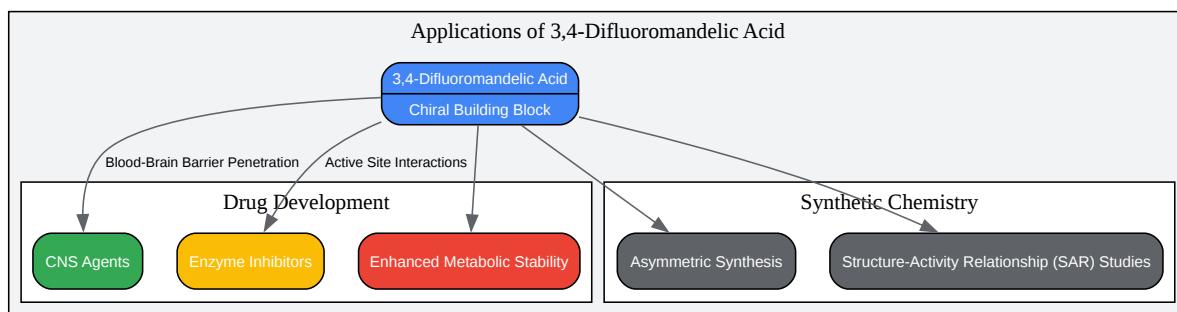
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M^+) at m/z 188. Common fragmentation patterns would include the loss of water (M-18), formic acid (M-46), and the carboxyl group (M-45).

Applications in Drug Development

3,4-Difluoromandelic acid is a valuable building block for the synthesis of fluorinated pharmaceuticals.^[2] Its utility stems from the advantageous properties conferred by the fluorine

atoms, including enhanced metabolic stability and bioavailability. It is particularly employed in the development of:

- Central Nervous System (CNS) Agents: The increased lipophilicity due to fluorine substitution can facilitate crossing the blood-brain barrier.
- Enzyme Inhibitors: The difluorophenyl moiety can engage in specific interactions with enzyme active sites, leading to potent and selective inhibition.[2]
- Chiral Synthesis: As a chiral molecule, it is used in asymmetric synthesis and for the resolution of racemic mixtures.[2]



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Key application areas of **3,4-Difluoromandelic acid**.

Safety and Handling

As with any laboratory chemical, **3,4-Difluoromandelic acid** should be handled with appropriate safety precautions.[9][10]

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]

- Storage: Store in a tightly sealed container in a cool, dry place.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[11][12]

Conclusion

3,4-Difluoromandelic acid is a strategically important building block in modern drug discovery and organic synthesis. Its unique combination of a chiral α -hydroxy acid scaffold and difluoro-substituted aromatic ring provides medicinal chemists with a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of new drug candidates. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, characterization methods, and key applications, serving as a valuable resource for researchers in the field.

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